Gambiriin A2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

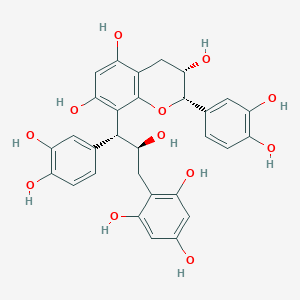

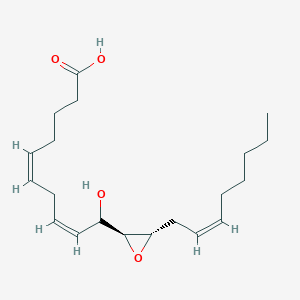

Gambiriin A2 is a catechin.

科学的研究の応用

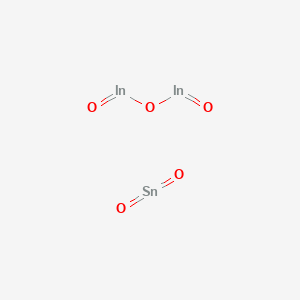

Chemical Structure and Composition

Gambiriin A2, a chalcane-flavan dimer, is one of the polyphenolic constituents isolated from Uncaria gambir, a plant extract used in traditional medicine in Asia. The study by Taniguchi et al. (2007) provides a revised structural characterization of gambiriin A2, highlighting its complex chemical nature and potential therapeutic applications. This research paves the way for understanding the biological activities of gambiriin A2 in various medical and scientific contexts (Taniguchi et al., 2007).

Potential Bioactivity

Gambiriin A2 has been investigated for various biological activities. For instance, a study by Zhou et al. (2022) explored the bioactive properties of gambiriin A2 and related compounds in pine bark extract, finding their potential in dental bioactivity. This discovery expands the understanding of bioactive catechin oligomers and their implications in natural dental health enhancement (Zhou et al., 2022).

Quality Assessment of Gambir

In another study, Taniguchi et al. (2007) conducted a quantitative analysis of polyphenolic constituents in gambir products, including gambiriin A2. This research is crucial for establishing quality control and evaluation methods for gambir and its components, thereby ensuring the standardization and efficacy of products containing gambiriin A2 (Taniguchi et al., 2007).

Antifibrotic Potential

Gambiriin A2 was also studied for its antifibrotic properties in keloid fibroblast cells by Jusman et al. (2022). Their research focused on the inhibitory effects of gambiriin A2 on keloid fibroblast proliferation, indicating its potential use in herbal-based therapies for keloid management (Jusman et al., 2022).

α-Glucosidase Inhibition

Another significant application of gambiriin A2 is in the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Kim et al. (2014) explored this potential, suggesting its utility in managing diseases like diabetes by modulating glucose absorption (Kim et al., 2014).

Cardiovascular Effects

A study by Mok et al. (1992) investigated the cardiovascular responses produced by gambiriin A2, highlighting its potential in managing blood pressure and heart rate. This research offers insights into the therapeutic applications of gambiriin A2 in cardiovascular health (Mok et al., 1992).

特性

製品名 |

Gambiriin A2 |

|---|---|

分子式 |

C30H28O12 |

分子量 |

580.5 g/mol |

IUPAC名 |

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1 |

InChIキー |

AAOPKIFUFWCDQZ-CXXWFMJBSA-N |

異性体SMILES |

C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

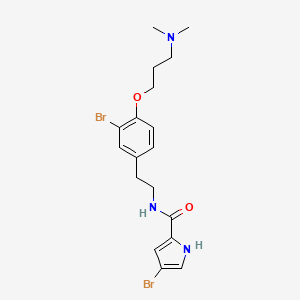

![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)

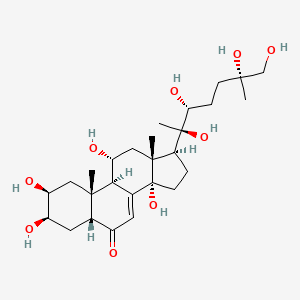

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

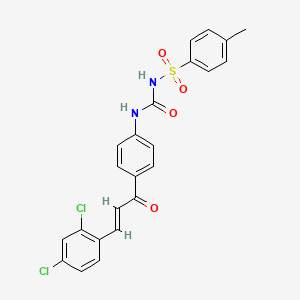

![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)